molecular formula C11H13NO5 B3052570 (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid CAS No. 42491-79-2

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

Cat. No. B3052570
CAS RN: 42491-79-2
M. Wt: 239.22 g/mol
InChI Key: GMWQKAHYINBSDJ-VIFPVBQESA-N
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Description

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, commonly known as Z-Gly-OH, is a chemical compound that belongs to the family of amino acids. This compound is widely used in scientific research applications due to its unique properties and mechanism of action. The synthesis method of Z-Gly-OH is relatively simple and can be achieved through various methods.

Scientific Research Applications

Radiolabeling for Metabolic Studies

Kurosawa and Nishioka (1996) described an efficient method for carbon-14 labeling of L-DOPS (a norepinephrine precursor amino acid) using (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid. This method is significant for mammalian metabolic studies, as it aids in tracking the metabolic pathways of L-DOPS in the body (Kurosawa & Nishioka, 1996).

Enantioselective Synthesis

Alonso et al. (2005) discussed the enantioselective synthesis of a compound structurally similar to (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid. This synthesis plays a crucial role in the production of certain amino acids, highlighting the importance of these compounds in creating enantiomerically pure substances for various applications (Alonso et al., 2005).

Preparation of Optically Active Compounds

Research by Shiraiwa et al. (2003) on the optical resolution of compounds related to (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid demonstrates its significance in obtaining optically active compounds. Such compounds are essential in the synthesis of various pharmaceutical and chemical products (Shiraiwa et al., 2003).

Chiral Solvating Agents

Bozkurt (2013) explored the use of novel chiral calixarene derivatives derived from (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid as solvating agents. These agents are significant for enantioselective recognition in chemical processes, further emphasizing the compound's role in stereochemistry (Bozkurt, 2013).

Peptide Synthesis

Badalassi et al. (2002) utilized a derivative of (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid in the synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates, demonstrating the compound's utility in peptide and protein engineering (Badalassi et al., 2002).

properties

IUPAC Name

(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQKAHYINBSDJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514045
Record name (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid

CAS RN

42491-79-2
Record name (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Doktorov, V Tarpanov… - Synthetic Communications, 2007 - Taylor & Francis
A synthesis of a series of N‐alkoxycarbonyl mercaptobenzothiazoles (MBTs) and their application as reagents for chemoselective protection of amino group are presented herein. It was …
Number of citations: 3 www.tandfonline.com

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